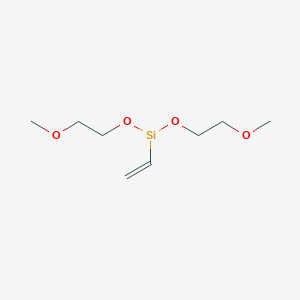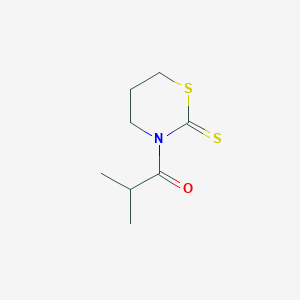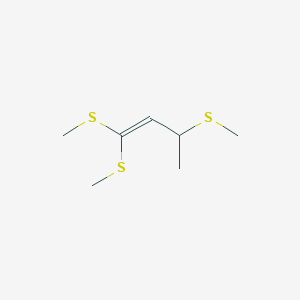
1,1,3-Tris(methylsulfanyl)but-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3-Tris(methylsulfanyl)but-1-ene is an organic compound with the molecular formula C7H14S3 It is characterized by the presence of three methylsulfanyl groups attached to a butene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,3-Tris(methylsulfanyl)but-1-ene typically involves the reaction of but-1-ene with methylsulfanyl reagents under controlled conditions. One common method includes the use of thiols in the presence of a base to facilitate the addition of methylsulfanyl groups to the butene structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This often includes the use of catalysts and specific reaction conditions to ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,3-Tris(methylsulfanyl)but-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols.
Substitution: The methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
Applications De Recherche Scientifique
1,1,3-Tris(methylsulfanyl)but-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1,3-Tris(methylsulfanyl)but-1-ene involves its interaction with molecular targets through its sulfanyl groups. These interactions can lead to various biochemical effects, depending on the specific pathways involved. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action .
Similar Compounds:
- 1,1,3-Tris(phenylsulfanyl)prop-1-ene
- 1,1,3-Tris(methylsulfanyl)prop-1-ene
- 1,1,3-Tris(ethylsulfanyl)but-1-ene
Comparison: this compound is unique due to its specific arrangement of methylsulfanyl groups on the butene backbone. This structural feature imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the presence of methyl groups can influence the compound’s steric and electronic properties, affecting its reactivity and interactions with other molecules .
Propriétés
| 105543-13-3 | |
Formule moléculaire |
C7H14S3 |
Poids moléculaire |
194.4 g/mol |
Nom IUPAC |
1,1,3-tris(methylsulfanyl)but-1-ene |
InChI |
InChI=1S/C7H14S3/c1-6(8-2)5-7(9-3)10-4/h5-6H,1-4H3 |
Clé InChI |
BANOLEYFZIDWRA-UHFFFAOYSA-N |
SMILES canonique |
CC(C=C(SC)SC)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



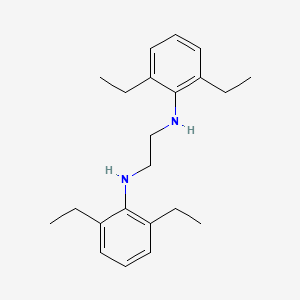
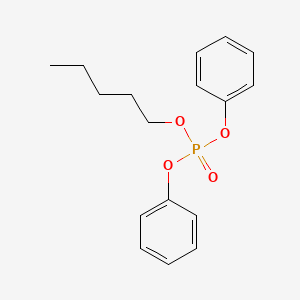
![3-Ethenylidene-7-propadienylidenebicyclo[3.3.1]nonane](/img/structure/B14336681.png)
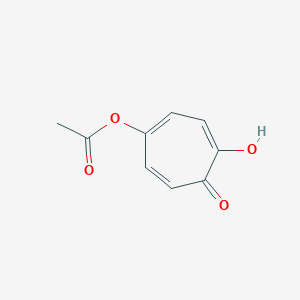
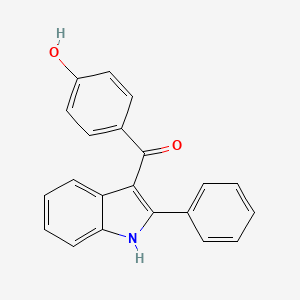
![9-Butyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B14336723.png)
